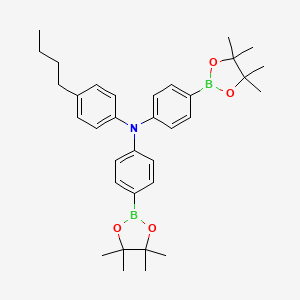

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Description

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS: 444289-55-8) is a triphenylamine-based boronic ester derivative with the molecular formula C₃₄H₄₅B₂NO₄ and a molecular weight of 553.35 g/mol . It is synthesized via Suzuki-Miyaura cross-coupling reactions, typically starting from 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline and bis(pinacolato)diboron under palladium catalysis .

This compound is a critical building block for synthesizing hole-transport materials (HTMs) and semiconducting polymers used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its butyl substituent enhances solubility in organic solvents, while the dioxaborolane groups enable efficient cross-coupling reactions for constructing extended π-conjugated systems .

Properties

IUPAC Name |

N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45B2NO4/c1-10-11-12-25-13-19-28(20-14-25)37(29-21-15-26(16-22-29)35-38-31(2,3)32(4,5)39-35)30-23-17-27(18-24-30)36-40-33(6,7)34(8,9)41-36/h13-24H,10-12H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMUIYADKDRHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45B2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism

-

Lithiation : nBuLi abstracts a proton from the aromatic ring, generating a lithio intermediate.

-

Boronate Ester Formation : The lithio species reacts with the boronate reagent to form the C–B bond, yielding the target compound.

Alternative Synthetic Route via Triphenylamine Derivatives

A secondary method employs 4-bromotriphenylamine as a precursor, though this approach is less direct.

Key Steps

-

Lithiation :

-

Boronate Ester Introduction :

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromotriphenylamine |

| Lithiation Agent | nBuLi (1.6 M) |

| Reaction Time | 2 hours (lithiation) + 1 hour (boronate addition) |

| Purification Method | Silica gel chromatography (petroleum ether/ethyl acetate = 20:1) |

Limitations

This method requires additional steps to introduce the butyl group, reducing efficiency compared to the Suzuki-Miyaura approach.

Characterization Data

The compound is characterized using NMR and HRMS :

NMR Spectroscopy

HRMS

Optimization Insights

-

Temperature Control : Reactions at -78°C prevent side reactions and improve regioselectivity.

-

Solvent Choice : Anhydrous THF is critical to avoid hydrolysis of the boronate ester.

-

Purification : Recrystallization from methanol ensures high purity (>98%).

Comparative Analysis

| Method | Yield | Purity | Steps |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 53–70% | >98% | 2 steps |

| Triphenylamine Derivative | 70% | >95% | 3 steps |

Scientific Research Applications

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment due to its boron content.

Industry: Utilized in the manufacture of advanced materials, including polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester groups, which can interact with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that can form reversible covalent bonds with boron atoms.

Pathways Involved: The boronate ester groups can inhibit enzyme activity by forming stable complexes with active site residues, or they can act as molecular probes by binding to specific biomolecules.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Key Findings :

- Octyl-substituted derivatives exhibit higher solubility in non-polar solvents compared to butyl analogues, facilitating solution-processed device fabrication .

- Trimethyl-substituted variants introduce steric hindrance, which can modulate polymer crystallinity and charge transport properties .

- tert-Butyl groups improve thermal stability, a critical factor for HTMs in high-temperature device processing .

Derivatives with Electron-Withdrawing/Donating Groups

Key Findings :

Methoxy-Substituted Analogues

Key Findings :

Biological Activity

Overview

4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound notable for its unique structural features and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound contains boron, which has been linked to specific therapeutic applications, including boron neutron capture therapy (BNCT) for cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C34H45B2NO4

- Molecular Weight : 553.35 g/mol

- IUPAC Name : N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

- CAS Number : 444289-55-8

The compound features a butyl group attached to an aniline core with two phenyl rings substituted by boronate esters. This structure is significant as it enhances the compound's reactivity and utility in various chemical processes.

The biological activity of this compound is primarily attributed to its boronate ester groups. These groups can interact with various molecular targets such as enzymes and receptors through reversible covalent bonding. The mechanism includes:

- Inhibition of Enzyme Activity : The boron atoms can form stable complexes with active site residues of enzymes.

- Molecular Probing : The compound can bind to specific biomolecules for diagnostic or therapeutic purposes.

Applications in Cancer Treatment

Research indicates that compounds containing boron have potential applications in BNCT. This therapy exploits the selective accumulation of boron-containing compounds in tumor cells. Upon exposure to neutron radiation, these compounds can enhance therapeutic efficacy by inducing localized cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues.

Case Studies and Research Findings

-

Boron Neutron Capture Therapy (BNCT) :

- Studies have shown that boron-containing compounds can significantly improve the efficacy of BNCT. The presence of boron in this compound suggests its potential for targeted delivery in cancer therapies .

-

In Vitro Studies :

- Preliminary studies on similar boronate compounds have demonstrated their ability to inhibit cancer cell proliferation effectively. For instance:

-

Pharmacokinetics :

- Research on related compounds indicates that these molecules possess favorable pharmacokinetic properties such as moderate bioavailability and optimal half-lives for therapeutic use .

Comparative Biological Activity Table

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action | Application Area |

|---|---|---|---|---|

| 4-butyl-N,N-bis(4-(... | C34H45B2NO4 | TBD | Enzyme inhibition via boronate esters | Cancer therapy (BNCT) |

| Similar Boronate Derivative | CxHyBzNwOq | 0.1 - 10 | Targeted cytotoxicity | Cancer research |

Q & A

Q. What are the common synthetic routes for preparing 4-butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Bromination : Starting with 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline, bromine atoms are introduced at key positions .

Borylation : Reacting the brominated intermediate with bis(pinacolato)diboron (pinacolborane) under Suzuki-Miyaura coupling conditions. Catalysts such as Pd(dppf)Cl₂ and bases like K₂CO₃ in THF/water (3:1 v/v) at 80°C for 12–24 hours under inert atmosphere yield the boronate ester product .

Optimization : Higher yields (>70%) are achieved by ensuring anhydrous conditions, precise stoichiometry (1:2.2 molar ratio of dibromide to diboron reagent), and inert gas purging to prevent oxidation .

Q. How is the purity and structural integrity of this compound validated in research settings?

Key validation methods include:

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the hole-transport properties of polymers derived from this compound in perovskite solar cells?

- Methodology : Compare derivatives with varying alkyl chains (e.g., butyl vs. octyl) via:

- Findings : Longer alkyl chains (e.g., octyl) improve solubility and film morphology but may reduce hole mobility due to steric hindrance. For example, CZTPA-2 (with a methyl group) achieved a PCE of 11.79%, while octyl derivatives showed trade-offs between solubility and charge transport .

Q. What strategies resolve contradictions in thermal stability data for this compound in OLED applications?

- Issue : Conflicting reports on decomposition temperatures (e.g., 165–170°C vs. 200°C in some studies).

- Resolution :

- Thermogravimetric Analysis (TGA) : Conduct under N₂ atmosphere (heating rate 10°C/min) to isolate degradation steps.

- DSC : Identify glass transition (Tg) and crystallization events that may mask decomposition .

- Sample History : Ensure consistent storage (2–8°C under N₂) to prevent hydrolysis of boronate esters, which lowers stability .

Q. How can computational modeling guide the design of conjugated polymers using this monomer?

- Methods :

- Application : Models predict that copolymers with electron-deficient units (e.g., benzothiadiazole) enhance charge separation in OLED emitters .

Data Contradiction Analysis

Q. Why do some studies report poor solubility of this compound despite its alkyl substituents?

- Root Cause : Contradictions arise from solvent selection and synthetic byproducts.

Q. How do conflicting reports on its environmental toxicity align with safety protocols?

- Issue : Some studies highlight aquatic toxicity (LC50 < 1 mg/L for Daphnia magna), while others classify it as low-risk.

- Resolution : Toxicity correlates with hydrolysis products (e.g., boronic acids). Use glovebox handling and aqueous workup quenching (with NaHCO₃) to minimize release .

Methodological Challenges

Q. What are the best practices for characterizing boronate ester degradation during long-term device operation?

Q. How to optimize Stille or Suzuki couplings when using this monomer in polymer synthesis?

- Catalyst Selection : Pd(PPh₃)₄ for Stille; Pd(dppf)Cl₂ for Suzuki, with ligand ratios critical for suppressing homocoupling .

- Solvent System : Use degassed toluene/ethanol (3:1) for Suzuki; DMF for Stille couplings.

- Yield Optimization : 72–85% yields reported for alternating copolymers with dithienopyrrole units .

Advanced Applications

Q. Can this compound serve as a dual-functional material in electrophotocatalysis?

Q. What role does it play in aggregation-induced emission (AIE) materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.